trans-(2-Aminocyclohexyl)methanol

asymmetric catalysis chiral resolution enantioselective synthesis

Researchers pursuing enantioselective transformations often face compromised stereochemical outcomes when racemic trans-(2-aminocyclohexyl)methanol (CAS 5691-21-4) is inadvertently substituted for the single enantiomer. This (1R,2R)-configured material eliminates confounding variables introduced by the opposite enantiomer. • Serves as the definitive precursor for chiral N,O-acetals in enantioselective photochemical [2+2] cycloadditions, avoiding 1:1 diastereomeric mixtures. • Ensures uniform stereochemistry across bidentate ligand libraries for transition-metal-catalyzed asymmetric hydrogenation. • Enables direct incorporation into GPCR-targeted drug candidates without post-synthetic resolution, streamlining SAR studies.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 178737-10-5
Cat. No. B070264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-(2-Aminocyclohexyl)methanol
CAS178737-10-5
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CO)N
InChIInChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1
InChIKeyGCWPGEWXYDEQAY-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-(2-Aminocyclohexyl)methanol (CAS 178737-10-5): Procurement-Grade Chiral Building Block for Asymmetric Synthesis


trans-(2-Aminocyclohexyl)methanol (CAS 178737-10-5) is a chiral 1,3-amino alcohol featuring a rigid cyclohexane scaffold with a trans-configured primary amine and a primary hydroxymethyl group. This specific CAS registry number corresponds to the single enantiomer ((1R,2R)-2-aminocyclohexyl)methanol, distinguishing it from the racemic trans mixture (CAS 5691-21-4) . The compound serves as a versatile chiral building block and precursor to N,O-acetals for enantioselective transformations, with established applications in catalytic asymmetric synthesis and chiral ligand development .

Why trans-(2-Aminocyclohexyl)methanol (CAS 178737-10-5) Cannot Be Substituted with Racemic Mixtures or Alternative Amino Alcohols


The trans-(2-aminocyclohexyl)methanol scaffold is not readily interchangeable with other 1,3-amino alcohols or even its racemic trans counterpart due to stereochemistry-dependent performance in asymmetric transformations. Substituting the single enantiomer (CAS 178737-10-5) with the racemic mixture (CAS 5691-21-4) introduces the opposite enantiomer, which can compromise enantioselectivity and complicate purification in downstream chiral applications [1]. Furthermore, the trans-configuration fixes the amino and hydroxymethyl groups in a specific diequatorial orientation that dictates binding geometry in catalytic cycles; cis-isomers or alternative amino alcohols (e.g., 2-aminocyclohexanol lacking the CH₂ spacer) exhibit different conformational preferences and cannot replicate the same stereochemical outcomes [2].

Quantitative Differentiation: trans-(2-Aminocyclohexyl)methanol (CAS 178737-10-5) vs. Racemic and Alternative Analogs


Stereochemical Purity: Single Enantiomer vs. Racemic trans-Mixture

The compound registered under CAS 178737-10-5 is exclusively the ((1R,2R)-2-aminocyclohexyl)methanol enantiomer, whereas the more commonly listed CAS 5691-21-4 is a 1:1 racemic mixture of (1R,2R) and (1S,2S) enantiomers . The single enantiomer form provides a defined stereochemical starting point that eliminates the need for subsequent resolution steps .

asymmetric catalysis chiral resolution enantioselective synthesis

Catalytic Resolution Efficiency: trans-2-Substituted Cyclohexanol Framework Enables High-Yield Enantiomer Separation

A catalytic asymmetric addition method using racemic trans-2-substituted cyclohexanols (including trans-2-aminocyclohexylmethanol derivatives) produced diastereomeric aminals that could be separated by standard silica-gel chromatography [1]. Hydrolysis of the separated aminals afforded the individual alcohol enantiomers in high yields, demonstrating that the trans-cyclohexane framework exhibits favorable stereochemical properties for efficient chiral resolution [2].

catalytic resolution chiral auxiliary diastereoselective addition

Enzymatic Resolution Selectivity: Lipase-Catalyzed Acylation of trans-2-Aminocyclohexane-1-methanol Derivatives

In a comparative study of alicyclic 1,3-amino alcohols, racemic trans-2-aminocyclohexane-1-methanol (the direct analog of CAS 178737-10-5) was resolved via lipase-catalyzed O-acylation of its N-protected derivative. Screened lipases exhibited a consistent preference for the 1S enantiomer, aligning with the empirical Kazlauskas rule [1]. This enantioselectivity demonstrates that the trans-configuration presents a defined chiral recognition surface that is recognized by biocatalysts, a property that may differ for cis-isomers [2].

biocatalysis enzymatic resolution kinetic resolution

Optimal Procurement Scenarios for trans-(2-Aminocyclohexyl)methanol (CAS 178737-10-5)


Enantioselective Synthesis of N,O-Acetals for Photochemical [2+2] Cycloadditions

The single enantiomer form of trans-(2-aminocyclohexyl)methanol is the required precursor for preparing chiral N,O-acetals used in enantioselective photochemical [2+2] cycloadditions . Using the racemic mixture would produce a 1:1 diastereomeric mixture of the resulting iminium ion intermediates, necessitating additional chromatographic separation and reducing the overall enantioselectivity of the photochemical step.

Precursor to Chiral Ligands and Catalysts for Asymmetric Transformations

The rigid trans-cyclohexane backbone with a defined (1R,2R) stereochemistry makes this compound an ideal scaffold for constructing chiral bidentate ligands (e.g., amino-phosphine or amino-alcohol ligands) employed in transition-metal-catalyzed asymmetric hydrogenation and other enantioselective reactions . The single enantiomer ensures that the resulting ligand library possesses uniform stereochemistry, avoiding the confounding effects of racemic ligand mixtures on catalytic enantioselectivity.

Chiral Building Block for Bioactive Molecule Synthesis (GPCR-Targeted Neurological Agents)

The trans-aminocyclohexylmethanol core is a recurring motif in medicinal chemistry programs targeting G-protein-coupled receptors (GPCRs) and neurological disorders . Procuring the enantiopure material allows direct incorporation into target molecules without the need for post-synthetic resolution, thereby streamlining the synthesis of single-enantiomer drug candidates and ensuring consistency in structure-activity relationship (SAR) studies [1].

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